molecular formula C14H14ClFN2O B6345846 3-Butyl-5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1354919-84-8

3-Butyl-5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B6345846
CAS RN: 1354919-84-8
M. Wt: 280.72 g/mol
InChI Key: WJUCZNPATGKCSQ-UHFFFAOYSA-N
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Description

3-Butyl-5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (3BCFPC) is a compound which has been studied for its potential in various scientific applications. It is a type of carbaldehyde, which is a derivative of carbonyl compounds. It is known for its stability and low toxicity, making it an attractive candidate for various lab experiments. 3BCFPC has been investigated for its use in various fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Heterocyclic Chemistry and Compound Synthesis

Recent research has highlighted the significance of pyrazole derivatives, like 3-Butyl-5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde, as key intermediates in the synthesis of heterocyclic compounds. These compounds have a wide range of applications, including in the pharmaceutical industry, where they serve as building blocks for the development of drugs with various therapeutic potentials.

One study delves into the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, showcasing its utility as a scaffold in the synthesis of heterocycles such as pyrazolo-imidazoles, -thiazoles, and others. This research emphasizes the role of pyrazole derivatives in facilitating the generation of diverse heterocyclic compounds under mild reaction conditions, underscoring their importance in medicinal chemistry (Gomaa & Ali, 2020).

Another investigation highlights the synthesis of hexasubstituted pyrazolines, demonstrating the versatility of pyrazole derivatives in creating structurally unique compounds with potential applications in various fields, including organic electronics and materials science (Baumstark et al., 2013).

Biological and Medicinal Applications

In addition to their utility in synthesizing heterocyclic compounds, pyrazole derivatives are also investigated for their biological and medicinal properties. For example, research on isoxazolone derivatives, closely related to pyrazoles, has shown significant biological and medicinal properties, indicating the potential of pyrazole derivatives in contributing to the development of new therapeutic agents (Laroum et al., 2019).

Furthermore, the study of the chemistry and applications of pyrazoline derivatives for the development of new anticancer agents highlights the potential of these compounds in oncology. This research underscores the importance of pyrazoline and its derivatives in the design and synthesis of novel anticancer drugs, demonstrating the crucial role of heterocyclic chemistry in advancing pharmaceutical research (Ray et al., 2022).

properties

IUPAC Name

3-butyl-5-chloro-1-(2-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O/c1-2-3-7-12-10(9-19)14(15)18(17-12)13-8-5-4-6-11(13)16/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUCZNPATGKCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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